

DB775 solubility and solvent compatibility

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **DB775**

Cat. No.: **B15601299**

[Get Quote](#)

Technical Support Center: DB775

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and solvent compatibility of **DB775**. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

DB775: Product Information

Property	Value
Chemical Name	N-hydroxy-4-(5-(4-(N-methoxycarbamimidoyl)phenyl)furan-2-yl)benzimidamide
CAS Number	475976-08-0
Molecular Formula	C ₁₉ H ₁₈ N ₄ O ₃
Molecular Weight	350.38 g/mol
Description	DB775 is a biochemical and a metabolite of DB289 (Pafuramidine). [1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving **DB775**?

A1: The recommended solvent for dissolving **DB775** is dimethyl sulfoxide (DMSO).^[1] A solubility of up to 100 mg/mL in DMSO has been reported, which may require sonication to achieve full dissolution.^[1]

Q2: I'm having trouble dissolving **DB775** in DMSO. What can I do?

A2: If you are experiencing difficulty dissolving **DB775** in DMSO, consider the following troubleshooting steps:

- Use High-Purity, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can negatively impact the solubility of some compounds.^[1] Using a fresh, unopened bottle of anhydrous, high-purity DMSO is recommended.
- Sonication: Gentle sonication in a water bath can help to break up solid particles and facilitate dissolution.^[1]
- Gentle Warming: Warming the solution to 37°C can increase the kinetic energy and aid in dissolving the compound. Avoid excessive heat, which could lead to degradation.
- Prepare a More Dilute Solution: If you are trying to prepare a highly concentrated stock solution, it may exceed the solubility limit. Try preparing a more dilute solution (e.g., 10 mM or 5 mM).

Q3: What is the solubility of **DB775** in aqueous buffers like PBS, or in alcohols like ethanol and methanol?

A3: There is limited publicly available data on the solubility of **DB775** in aqueous buffers such as PBS, or in alcohols like ethanol and methanol. While some N-hydroxy-benzamidine derivatives show moderate solubility in water and solubility in alcohols, specific data for **DB775** is not available. It is recommended to experimentally determine the solubility in your specific aqueous buffer system before proceeding with your experiments. A general protocol for determining solubility is provided in the "Experimental Protocols" section of this guide.

Q4: My **DB775** solution in DMSO precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A4: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for hydrophobic compounds. Here are some strategies to prevent this:

- **Minimize the Final DMSO Concentration:** Aim for the lowest possible final concentration of DMSO in your aqueous medium. While this depends on the specific assay, a final concentration of less than 0.5% is generally recommended to minimize solvent-induced artifacts.
- **Perform Serial Dilutions:** Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent polarity can help keep the compound in solution.
- **Add Stock to Buffer with Vortexing:** Add the DMSO stock solution to the aqueous buffer while vigorously vortexing the buffer. This rapid mixing can help to disperse the compound before it has a chance to precipitate.
- **Inclusion of Solubilizing Agents:** For certain applications, the use of surfactants or other solubilizing agents in the aqueous buffer may be considered, but their compatibility with the experimental system must be validated.

Q5: How should I store **DB775** powder and its stock solutions?

A5:

- **Powder:** Store the solid compound at -20°C for long-term storage.
- **Stock Solutions:** Aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.^[1] Protect the solutions from light.^[1]

Solubility and Solvent Compatibility Data

Solvent	Solubility	Remarks
Dimethyl Sulfoxide (DMSO)	100 mg/mL (285.41 mM)	Ultrasonic assistance may be required. Use of anhydrous DMSO is recommended. [1]
Water	Not Reported	Expected to be low.
Ethanol	Not Reported	-
Methanol	Not Reported	Some related N-hydroxy-benzamidine compounds are soluble in methanol.
Phosphate-Buffered Saline (PBS)	Not Reported	Solubility is likely to be low and pH-dependent.

Stock Solution Preparation in DMSO

Target Concentration	1 mg DB775	5 mg DB775	10 mg DB775
1 mM	2.854 mL	14.27 mL	28.54 mL
5 mM	0.571 mL	2.854 mL	5.708 mL
10 mM	0.285 mL	1.427 mL	2.854 mL
50 mM	0.057 mL	0.285 mL	0.571 mL

Calculations are based on a molecular weight of 350.38 g/mol .

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of DB775 in DMSO

- Materials:
 - DB775 powder

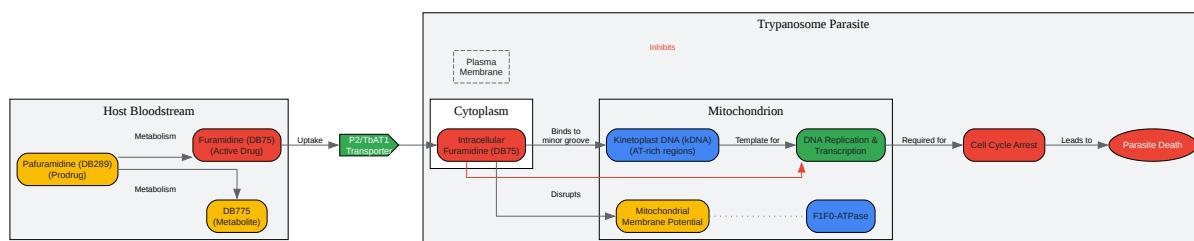
- Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials
- Calibrated pipettes
- Vortex mixer
- Water bath sonicator (optional)

- Procedure:
 1. Allow the vial of **DB775** powder and the bottle of DMSO to equilibrate to room temperature.
 2. Weigh out the desired amount of **DB775** (e.g., 1 mg) and place it in a sterile vial.
 3. To prepare a 10 mM stock solution from 1 mg of **DB775**, add 285 µL of DMSO to the vial.
 4. Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved.
 5. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes. Gentle warming to 37°C can also be applied.
 6. Visually inspect the solution to ensure it is clear and free of particulates.
 7. Aliquot the stock solution into single-use tubes for storage at -20°C or -80°C.

General Protocol for Determining **DB775** Solubility (Shake-Flask Method)

This protocol can be adapted to determine the solubility of **DB775** in various solvents.

- Materials:
 - **DB775** powder
 - Solvent of interest (e.g., water, PBS, ethanol)

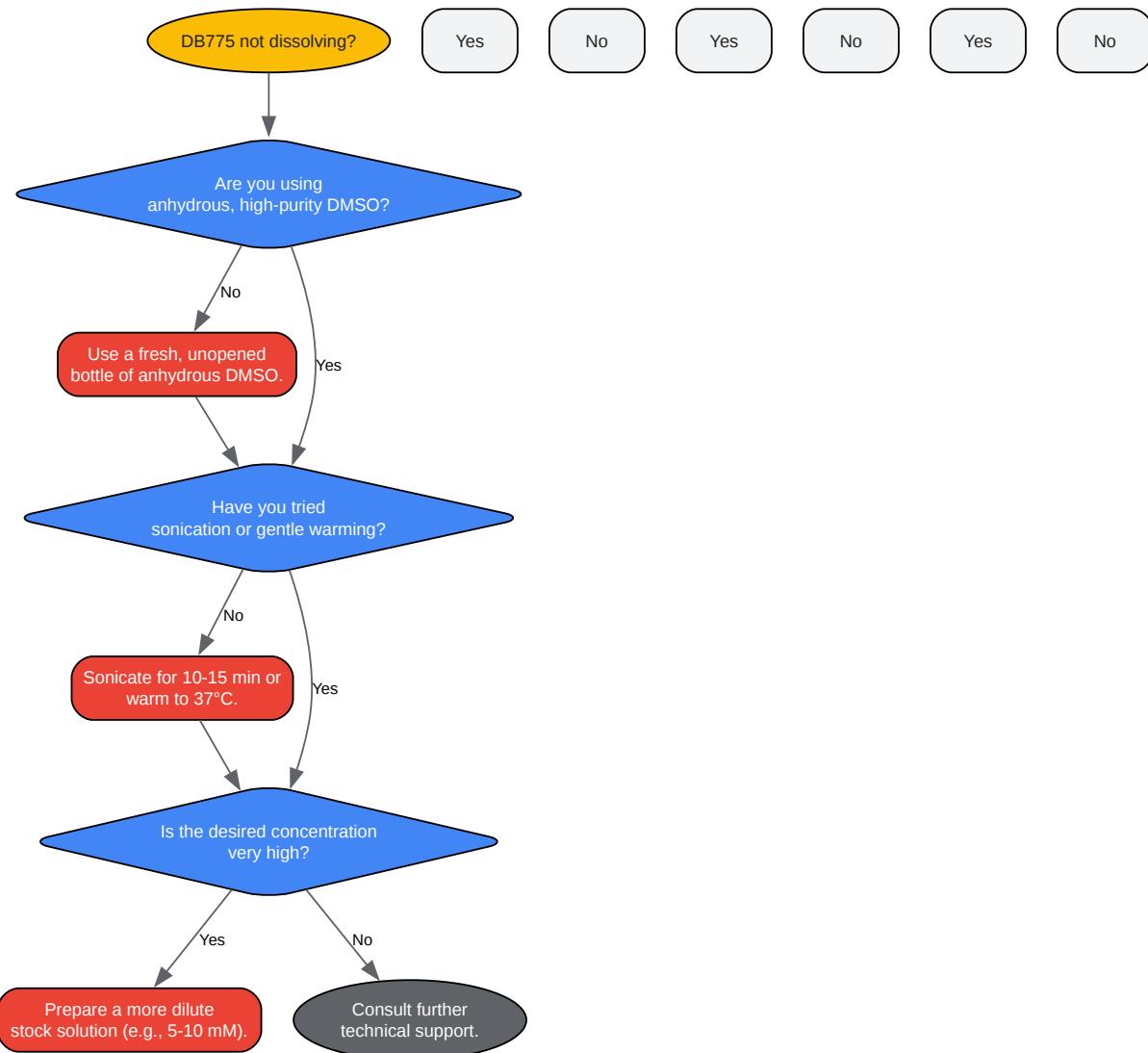

- Small glass vials with screw caps
- Orbital shaker or rotator
- Centrifuge
- Syringe filters (e.g., 0.22 µm, ensure filter material is compatible with the solvent)
- High-Performance Liquid Chromatography (HPLC) or a suitable analytical instrument for quantification.

• Procedure:

1. Add an excess amount of **DB775** powder to a vial containing a known volume of the solvent of interest. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
2. Seal the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).
3. Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
4. After equilibration, visually confirm the presence of undissolved solid.
5. Centrifuge the vials at a high speed to pellet the undissolved solid.
6. Carefully withdraw a known volume of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
7. Quantify the concentration of **DB775** in the clear filtrate using a validated analytical method such as HPLC with a standard curve.
8. The determined concentration represents the equilibrium solubility of **DB775** in that solvent at the specified temperature.

Proposed Signaling Pathway for the Anti-Trypanosomal Action of DB775's Parent Compound

DB775 is a metabolite of the anti-parasitic prodrug pafluramidine (DB289), which is converted to the active diamidine, furamidine (DB75). The proposed mechanism of action for furamidine against trypanosomes involves several key steps within the parasite.


[Click to download full resolution via product page](#)

Caption: Proposed mechanism of action for the anti-trypanosomal drug furamidine (DB75).

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of DB775.

Troubleshooting Logic for Dissolution Issues

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [DB775 solubility and solvent compatibility]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15601299#db775-solubility-and-solvent-compatibility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com